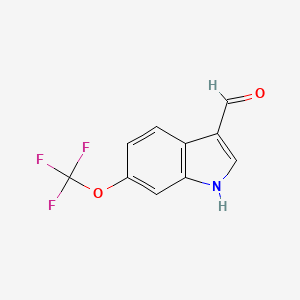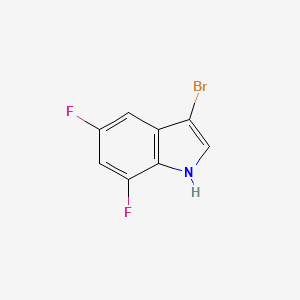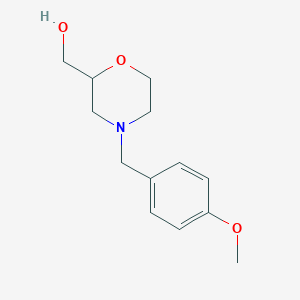
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:
Synthesis of 4-Aminobenzoic Acid: This is achieved through the nitration of benzene followed by reduction.
Reaction with Piperazine: The 4-aminobenzoic acid is then reacted with piperazine to form the intermediate compound.
Formation of the Boronic Acid: The intermediate is further reacted with triphenylborane to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alkane derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
Chemistry: (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: It can be used as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This is primarily due to the boronic acid group, which can interact with diols and other nucleophiles. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
(4-(Piperazin-1-yl)phenyl)boronic acid: Similar structure but lacks the ethyl group on the piperazine ring.
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid: Similar structure with an additional ethyl group on the piperazine ring.
Uniqueness: (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the piperazine moiety enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
[4-(1-piperazin-1-ylethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17/h2-5,10,14,16-17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAQKVAYTHWRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

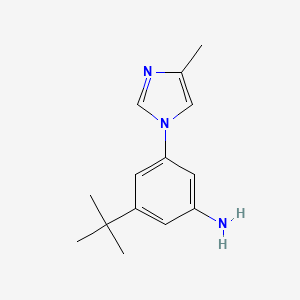


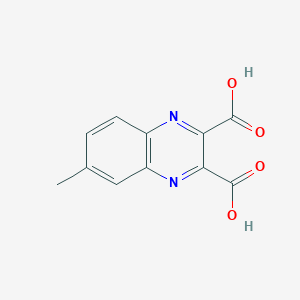
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)

